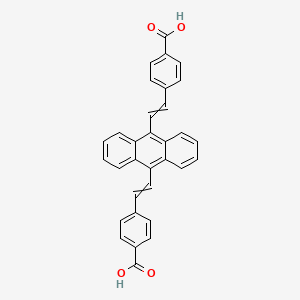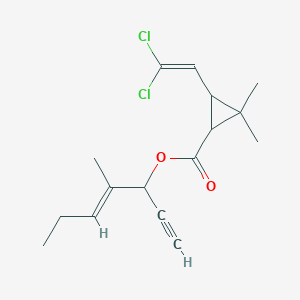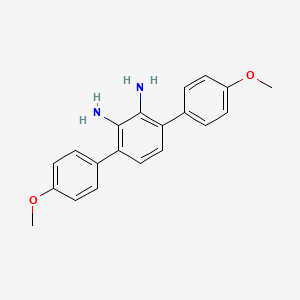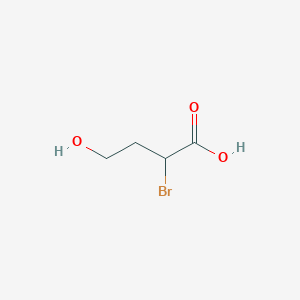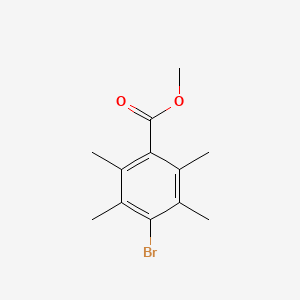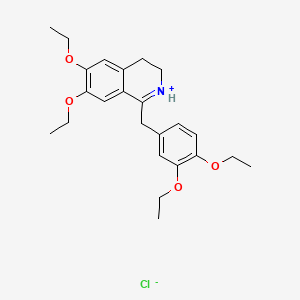![molecular formula C27H15F3O3 B11927383 4-[2,4,6-trifluoro-3,5-bis(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B11927383.png)
4-[2,4,6-trifluoro-3,5-bis(4-formylphenyl)phenyl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2,4,6-trifluoro-3,5-bis(4-formylphenyl)phenyl]benzaldehyde is a complex organic compound characterized by the presence of multiple fluorine atoms and formyl groups attached to a benzene ring. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,4,6-trifluoro-3,5-bis(4-formylphenyl)phenyl]benzaldehyde typically involves multi-step organic reactions. One common method includes the use of trifluoromethylation and formylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[2,4,6-trifluoro-3,5-bis(4-formylphenyl)phenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong bases or nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2,4,6-trifluoro-3,5-bis(4-formylphenyl)phenyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[2,4,6-trifluoro-3,5-bis(4-formylphenyl)phenyl]benzaldehyde involves its interaction with various molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on biomolecules, while the trifluoromethyl groups can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trifluorobenzaldehyde: Shares the trifluoromethyl groups but lacks the additional formyl groups.
4-(Trifluoromethyl)benzaldehyde: Contains a single trifluoromethyl group and a formyl group.
3,5-Bis(trifluoromethyl)benzaldehyde: Contains two trifluoromethyl groups but lacks the additional formyl groups.
Uniqueness
4-[2,4,6-trifluoro-3,5-bis(4-formylphenyl)phenyl]benzaldehyde is unique due to the presence of multiple trifluoromethyl and formyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C27H15F3O3 |
|---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
4-[2,4,6-trifluoro-3,5-bis(4-formylphenyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C27H15F3O3/c28-25-22(19-7-1-16(13-31)2-8-19)26(29)24(21-11-5-18(15-33)6-12-21)27(30)23(25)20-9-3-17(14-32)4-10-20/h1-15H |
InChI Key |
QYLBWYGMWSWBNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=C(C(=C(C(=C2F)C3=CC=C(C=C3)C=O)F)C4=CC=C(C=C4)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


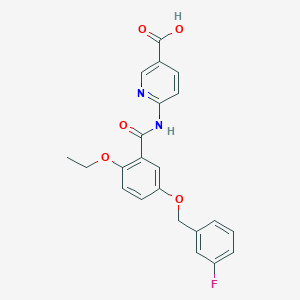

![2-Cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B11927305.png)
![3-chloro-7-{[(dimethylamino)(ethoxy)phosphoryl]oxy}-4-methyl-2H-chromen-2-one](/img/structure/B11927313.png)
